8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
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Scientific Research Applications
Selective 5-HT2C Receptor Antagonists
Research by Weinhardt et al. (1996) discovered that substituted benzenesulfonyl derivatives of m-aminovalerophenones with a 1,3,8-triazaspiro[4.5]decane-2,4-dione structure act as selective ligands for the 5-HT2C receptor. This finding is significant in the field of neuroscience and pharmacology, particularly in understanding serotonin receptor modulation (Weinhardt, Bonhaus, & de Souza, 1996).
X-Ray Crystallography of Oxaspirocyclic Compounds
Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds, including those structurally related to 8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and analyzed their structures through single crystal X-ray crystallography. This contributes to the understanding of molecular geometries in organic chemistry (Jiang & Zeng, 2016).
Anticonvulsant Properties
Studies conducted by Obniska et al. (2006) on derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione, which are structurally related to the compound , revealed significant anticonvulsant activity. This research is pivotal in developing new therapeutic agents for epilepsy (Obniska, Kamiński, & Zagórska, 2006).
Antimicrobial and Detoxification Applications
Ren et al. (2009) synthesized a new N-halamine precursor with a structure related to 1,3,8-triazaspiro[4.5]decane-2,4-dione and bonded it onto cotton fabrics. This development has applications in antimicrobial textiles and detoxification materials (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).
Myelostimulating Activity
A study by Yu et al. (2018) demonstrated the myelostimulating activity of 1,3,8-triazaspiro[4.5]decane-2,4-diones in an artificially induced myelodepressive syndrome, signifying potential applications in hematopoiesis and bone marrow regeneration (Yu, Ten, Baktybayeva, Sagatbekova, Praliyev, Zolotareva, Seilkhanov, & Zazybin, 2018).
Properties
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-20(17-6-7-18-19(14-17)31-15-30-18)25-12-9-23(10-13-25)21(28)26(22(29)24-23)11-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAXSZBHDSLJTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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